4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid
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Overview
Description
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is a complex organic compound that features a quinoline core substituted with ethoxycarbonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Povarov reaction involving aniline, aldehyde, and an alkene. The ethoxycarbonyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the quinoline derivative with benzoic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine: Due to its potential biological activity, the compound might be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways. The ethoxycarbonyl and trifluoromethyl groups could enhance the compound’s binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Quinolone: A heterocyclic compound with a similar quinoline core, known for its antibacterial properties.
Quinazolinone: Another heterocyclic compound with a quinoline-like structure, used in various pharmaceutical applications.
Trifluoromethylbenzoic acid: A compound with a trifluoromethyl group attached to a benzoic acid moiety, used in organic synthesis.
Uniqueness
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-2-29-19(28)15-10-24-16-9-12(20(21,22)23)5-8-14(16)17(15)25-13-6-3-11(4-7-13)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNQSAIPZEXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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